molecular formula C17H22FN3O3 B6010837 N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-4-fluorobenzamide

N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-4-fluorobenzamide

货号 B6010837
分子量: 335.4 g/mol
InChI 键: PSPWQMJPCXRCML-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-4-fluorobenzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is a target for treating B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

作用机制

N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-4-fluorobenzamide is a reversible inhibitor of BTK that binds to the ATP-binding pocket of the kinase domain. BTK is a key component of the B-cell receptor signaling pathway, and its activation leads to downstream signaling events that promote cell survival and proliferation. By inhibiting BTK, N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-4-fluorobenzamide blocks the activation of downstream signaling pathways and induces apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-4-fluorobenzamide has been shown to inhibit BTK phosphorylation and downstream signaling pathways in B-cell malignancies. In addition, N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-4-fluorobenzamide has been reported to modulate the immune microenvironment by reducing the number of regulatory T-cells and myeloid-derived suppressor cells, and enhancing the anti-tumor immune response. N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-4-fluorobenzamide has also been shown to inhibit platelet aggregation, which may have implications for its use in thrombotic disorders.

实验室实验的优点和局限性

N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-4-fluorobenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and optimized for potency and selectivity. N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-4-fluorobenzamide has shown promising results in preclinical studies and is currently being evaluated in clinical trials. However, N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-4-fluorobenzamide has some limitations for lab experiments. It is a reversible inhibitor that may require continuous dosing to maintain inhibition of BTK. In addition, N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-4-fluorobenzamide may have off-target effects on other kinases that could affect its specificity and potency.

未来方向

There are several future directions for the development of N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-4-fluorobenzamide. One potential direction is to combine N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-4-fluorobenzamide with other targeted therapies or immunotherapies to enhance its anti-tumor activity. Another direction is to evaluate the efficacy of N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-4-fluorobenzamide in other B-cell malignancies, such as follicular lymphoma and Waldenstrom macroglobulinemia. Finally, further studies are needed to understand the long-term safety and efficacy of N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-4-fluorobenzamide in clinical trials.

合成方法

The synthesis of N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-4-fluorobenzamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of the 4-fluorobenzamide intermediate, followed by the coupling of the piperidine and glycine moieties. The final step involves the acetylation of the glycine moiety to obtain the final product. The synthesis of N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-4-fluorobenzamide has been reported in several publications, and the yield and purity of the product have been optimized.

科学研究应用

N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-4-fluorobenzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-4-fluorobenzamide inhibits BTK phosphorylation and downstream signaling pathways, leading to apoptosis and growth inhibition of B-cell malignancies. In vivo studies have demonstrated that N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-4-fluorobenzamide inhibits tumor growth and prolongs survival in mouse models of CLL and MCL.

属性

IUPAC Name

N-[[1-(2-acetamidoacetyl)piperidin-3-yl]methyl]-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O3/c1-12(22)19-10-16(23)21-8-2-3-13(11-21)9-20-17(24)14-4-6-15(18)7-5-14/h4-7,13H,2-3,8-11H2,1H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPWQMJPCXRCML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)N1CCCC(C1)CNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。